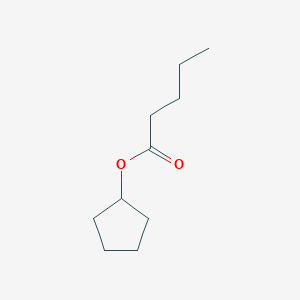

Cyclopentyl pentanoate

Description

Structure

3D Structure

Properties

CAS No. |

5451-99-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

cyclopentyl pentanoate |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-10(11)12-9-6-4-5-7-9/h9H,2-8H2,1H3 |

InChI Key |

WODFKKJZIWGYCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1CCCC1 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Cyclopentyl Pentanoate

Esterification Reactions for Cyclopentyl Pentanoate Synthesis

Esterification is the cornerstone of this compound synthesis. This class of reactions encompasses direct reactions between an alcohol and a carboxylic acid, the exchange of an alkoxy group in a transesterification process, and enzyme-mediated biocatalytic routes.

Direct esterification involves the reaction of cyclopentanol (B49286) with pentanoic acid. This can be achieved with or without a catalyst, primarily differing in the required reaction conditions.

Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comjk-sci.com In the synthesis of this compound, pentanoic acid and cyclopentanol are heated with a catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction mechanism begins with the protonation of the carbonyl oxygen of pentanoic acid by the catalyst. jk-sci.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of cyclopentanol. jk-sci.com This leads to the formation of a tetrahedral intermediate. jk-sci.com Subsequently, a proton is transferred to one of the hydroxyl groups, which is then eliminated as a water molecule, and deprotonation of the remaining carbonyl group regenerates the acid catalyst and yields the final ester product, this compound. masterorganicchemistry.comjk-sci.com

The Fischer esterification is a reversible equilibrium reaction. masterorganicchemistry.com To drive the reaction towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the less expensive alcohol, or to remove water from the reaction mixture as it forms, for instance, through azeotropic distillation. jk-sci.com

Table 1: Overview of Fischer Esterification for this compound

| Component | Role | Examples |

| Carboxylic Acid | Substrate | Pentanoic Acid (Valeric Acid) |

| Alcohol | Substrate | Cyclopentanol |

| Catalyst | Speeds up the reaction | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) masterorganicchemistry.com |

| Conditions | Facilitates reaction | Heating, Removal of water jk-sci.com |

Esterification can also be performed without a catalyst, a process known as non-catalytic thermal esterification. This method avoids the use of potentially corrosive and environmentally harmful acid catalysts but requires more extreme reaction conditions. mdpi.comaidic.it The synthesis is typically carried out under high temperatures (e.g., 280–320 °C) and high pressures (e.g., 10–25 MPa), often under supercritical alcohol conditions. mdpi.com While this approach can achieve high conversion rates in a short time, the energy-intensive conditions and the need for specialized high-pressure reactors are significant drawbacks. mdpi.com Microwave irradiation has been explored as an alternative heating method to enhance reaction rates under non-catalytic conditions at more moderate pressures. mdpi.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a readily available ester of pentanoic acid, such as methyl pentanoate or ethyl pentanoate, is reacted with cyclopentanol. google.com The reaction involves exchanging the original alkoxy group (e.g., methoxy (B1213986) or ethoxy) of the starting ester with a cyclopentoxy group from cyclopentanol. wikipedia.org

This reaction is also an equilibrium process and can be catalyzed by either acids (like sulfuric acid) or bases (like sodium methoxide). wikipedia.orgmasterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl group. masterorganicchemistry.com In base-catalyzed transesterification, a strong base removes a proton from the alcohol, making it a more potent nucleophile (an alkoxide) that attacks the carbonyl carbon of the starting ester. wikipedia.orgmasterorganicchemistry.com To favor the formation of this compound, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation to shift the equilibrium forward. wikipedia.org

Table 2: Transesterification for this compound Synthesis

| Starting Ester | Starting Alcohol | Catalyst Type | Byproduct |

| Methyl Pentanoate | Cyclopentanol | Acid or Base | Methanol |

| Ethyl Pentanoate | Cyclopentanol | Acid or Base | Ethanol |

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. embrapa.br The use of enzymes, particularly lipases, allows for esterification reactions to be conducted under mild conditions, reducing energy consumption and the formation of byproducts. embrapa.brmdpi.com

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats, but in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: ester synthesis. wikipedia.orgmdpi.com For the production of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a highly effective catalyst. mdpi.com

The reaction can proceed via two main pathways:

Direct Esterification: Cyclopentanol and pentanoic acid are incubated with the lipase.

Transesterification: Cyclopentanol is reacted with an activated ester of pentanoic acid, such as vinyl pentanoate. The use of a vinyl ester makes the reaction essentially irreversible because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.

Enzymatic synthesis is noted for its high chemo-, regio-, and enantioselectivity. embrapa.br The reaction conditions are typically mild, with temperatures often in the range of 40-70°C. mdpi.com The choice of solvent can significantly impact reaction efficiency, although solvent-free systems are also utilized to create a more environmentally friendly process. embrapa.br The optimization of key parameters, including temperature, substrate ratio, and reaction medium, is crucial for achieving high conversion rates. mdpi.com

Table 3: Key Parameters in Lipase-Catalyzed Synthesis of Esters

| Parameter | Description | Relevance to this compound Synthesis |

| Enzyme Type | Different lipases exhibit varying activity and selectivity. | Candida antarctica lipase B (CALB) is a common choice for its broad substrate specificity and stability. mdpi.com |

| Substrates | Alcohol and acyl donor. | Cyclopentanol and either pentanoic acid or an ester like vinyl pentanoate. |

| Reaction Medium | Organic solvents or solvent-free systems. | Solvents like hexane (B92381) or green solvents like eucalyptol (B1671775) can be used. embrapa.br Solvent choice affects enzyme activity and substrate solubility. embrapa.brnih.gov |

| Temperature | Affects reaction rate and enzyme stability. | Typically mild temperatures (e.g., 40-70°C) are used to maintain enzyme integrity. mdpi.com |

| Water Content | Crucial for enzyme activity in non-aqueous media. | A minimal amount of water is necessary to maintain the enzyme's active conformation, but excess water promotes hydrolysis. |

Enzymatic Synthesis Routes (Biocatalysis)

Immobilized Enzyme Systems

The synthesis of esters using enzymatic processes, particularly with immobilized lipases, represents a significant advancement in green and sustainable chemistry. mdpi.com This biocatalytic approach offers numerous advantages over traditional chemical methods, including high selectivity, which minimizes the formation of by-products, and mild reaction conditions that reduce energy consumption. mdpi.comulpgc.es Immobilization of enzymes on solid supports is a key strategy to enhance their stability and enable their recovery and reuse, making the process more economically viable. nih.govrsc.org

Immobilized enzyme systems for ester synthesis typically involve the esterification of a carboxylic acid with an alcohol. nih.gov For this compound, this would involve the reaction between pentanoic acid and cyclopentanol. Lipases are the most common enzymes used for this purpose due to their ability to catalyze esterification in non-aqueous environments. researchgate.net

Key Aspects of Immobilized Enzyme Systems:

Enzyme Source: Lipases from various microbial sources, such as Candida antarctica and Candida cylindracea, are frequently used. nih.govgoogleapis.com Candida antarctica lipase B (CALB) is particularly noted for its high catalytic activity and stability. researchgate.net

Immobilization Techniques: Enzymes can be attached to a solid support through methods like adsorption, covalent bonding, or entrapment. mdpi.com A common and simple method is physical adsorption onto hydrophobic supports, which can sometimes lead to hyperactivation of the lipase. mdpi.com Another advanced technique is the formation of cross-linked enzyme aggregates (CLEAs), which is a carrier-free immobilization method that creates a robust, three-dimensional structure of the enzyme. nih.gov

Research Findings:

Studies on enzymatic ester synthesis have demonstrated the feasibility and efficiency of these systems. For instance, lipases immobilized on nylon supports have been used to synthesize various esters in nearly anhydrous hexane, with the catalyst retaining significant activity over multiple uses. nih.gov Solvent-free systems are increasingly favored as they improve volumetric productivity and simplify downstream purification. ulpgc.es In such systems, high conversions can be achieved, and the enzyme can often be reused for numerous cycles without a significant loss of activity. ulpgc.es

| Enzyme System | Support Material | Key Advantages | Typical Reaction Conditions | Source |

|---|---|---|---|---|

| Lipase from Candida cylindracea | Nylon | High protein loading; stable and reusable over extended periods. | Nearly anhydrous hexane solvent; temperatures between 25-37°C. | nih.gov |

| Commercial Immobilized Lipase (e.g., Novozym 435) | Porous acrylic resin | High activity and stability; suitable for solvent-free systems. | Solvent-free; moderate temperatures (e.g., 40°C); allows for multiple reuse cycles. | ulpgc.esresearchgate.net |

| Cross-Linked Enzyme Aggregates (CLEAs) | Carrier-free | High enzyme loading; enhanced operational and storage stability. | Aqueous media for preparation; crosslinking with agents like glutaraldehyde. | nih.gov |

Synthesis from Acid Anhydrides and Alcohols

A well-established method for preparing esters is the reaction of an alcohol with an acid anhydride (B1165640). For the synthesis of this compound, this involves reacting cyclopentanol with pentanoic anhydride (also known as valeric anhydride). scbt.com This reaction, often referred to as acylation, is typically faster and more favorable than direct esterification with the carboxylic acid because the leaving group (a carboxylate ion) is more stable than the hydroxide (B78521) ion.

The general reaction proceeds as follows: (CH₃CH₂CH₂CH₂CO)₂O + C₅H₉OH → CH₃CH₂CH₂CH₂COOC₅H₉ + CH₃CH₂CH₂CH₂COOH

This reaction can often be performed without a catalyst, but a base catalyst such as pyridine (B92270) or a tertiary amine is sometimes added to neutralize the carboxylic acid by-product and drive the reaction to completion.

Synthesis from Acid Chlorides and Alcohols

The reaction between an acid chloride and an alcohol is one of the most efficient methods for ester synthesis. To produce this compound, pentanoyl chloride (valeroyl chloride) is reacted with cyclopentanol. This method is highly effective because acid chlorides are very reactive acylating agents.

The reaction is: CH₃CH₂CH₂CH₂COCl + C₅H₉OH → CH₃CH₂CH₂CH₂COOC₅H₉ + HCl

Due to the formation of hydrochloric acid (HCl) as a by-product, this reaction is almost always carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534). google.com The base serves to neutralize the HCl, preventing it from protonating the alcohol and deactivating it as a nucleophile. google.com Reactions are typically conducted in an inert solvent like dichloromethane (B109758) or toluene (B28343) at temperatures ranging from room temperature to reflux. google.com

| Method | Reactants | Typical Catalyst/Reagent | Key Features | Source |

|---|---|---|---|---|

| From Acid Anhydride | Cyclopentanol + Pentanoic Anhydride | None, or a base like pyridine | More reactive than using carboxylic acid; produces a carboxylic acid by-product. | scbt.com |

| From Acid Chloride | Cyclopentanol + Pentanoyl Chloride | A base such as triethylamine or pyridine | Highly reactive and efficient; requires a base to neutralize HCl by-product. | google.compearson.com |

Other Chemical Reaction Routes (e.g., Aldol (B89426) Addition to Ketones)

While direct esterification and acylation are the most common routes, this compound's carbon skeleton can theoretically be constructed through other fundamental organic reactions, such as the aldol addition. The aldol reaction itself forms a β-hydroxy aldehyde or β-hydroxy ketone and does not directly yield an ester. wikipedia.orgnumberanalytics.com However, it serves as a powerful tool for carbon-carbon bond formation, and a multi-step synthesis involving an aldol reaction could be devised to create a precursor that is subsequently converted to the final ester. masterorganicchemistry.com

A conceptual pathway might involve:

Crossed-Aldol Reaction: A reaction between cyclopentanone (B42830) and an appropriate aldehyde (e.g., propanal) under controlled conditions to form a specific β-hydroxy ketone. wikipedia.org This step lengthens the carbon chain attached to the cyclopentyl ring.

Subsequent Transformations: The resulting β-hydroxy ketone would require several further steps, such as dehydration to form an α,β-unsaturated ketone, followed by reduction of the double bond and the ketone.

Oxidation and Esterification: The resulting alcohol would then need to be oxidized to the corresponding carboxylic acid (a derivative of pentanoic acid with a cyclopentyl substituent), which could then be esterified with cyclopentanol.

This route is significantly more complex and less direct than the standard esterification methods and is presented here as a theoretical application of a fundamental reaction type rather than a practical industrial synthesis for this compound.

Catalytic Systems in this compound Production

Catalysis is central to the efficient synthesis of esters, providing alternative reaction pathways with lower activation energies. savemyexams.com Catalysts can be broadly classified as either homogeneous or heterogeneous. savemyexams.comwikipedia.org

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. savemyexams.comiitm.ac.in For the synthesis of this compound via direct esterification of pentanoic acid and cyclopentanol, common homogeneous catalysts include strong mineral acids like sulfuric acid or hydrochloric acid. These proton (H+) catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. savemyexams.com

Organometallic complexes can also function as homogeneous catalysts in various organic transformations, valued for the high degree of control over selectivity that can be achieved by modifying the ligands surrounding the metal center. lkouniv.ac.in While more commonly associated with reactions like hydroformylation or polymerization, specific organometallic catalysts could be designed for esterification processes. iitm.ac.in

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which is typical of a solid catalyst used in a liquid or gas phase reaction. wikipedia.org This approach offers significant practical advantages, most notably the ease of separating the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. wikipedia.orgroutledge.com

For this compound production, several types of heterogeneous catalysts are relevant:

Immobilized Enzymes: As discussed in section 2.1.3.2, enzymes fixed onto a solid support are a prime example of heterogeneous biocatalysis. ulpgc.es This combines the high selectivity of enzymes with the practical benefits of heterogeneous systems.

Solid Acid Catalysts: Materials such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides can function as solid acid catalysts. routledge.com They provide acidic sites on their surface that can catalyze the esterification reaction in a manner analogous to homogeneous acid catalysts but with the advantage of being easily filtered out.

Metal-Based Catalysts: Certain supported metal catalysts are used in "borrowing hydrogen" methodologies, where an alcohol is temporarily dehydrogenated to an aldehyde, which then reacts further before the hydrogen is returned in a final hydrogenation step. rsc.org While complex, such systems highlight the versatility of heterogeneous catalysis in modern organic synthesis. rsc.org

Biocatalysis and Enzyme Systems

The use of enzymes, particularly lipases, as biocatalysts for the synthesis of esters like this compound represents a significant advancement over traditional chemical methods. acs.org Biocatalysis offers numerous advantages, including high specificity, mild reaction conditions (ambient temperature and pressure), and a reduction in by-products and waste, all of which align with the principles of green chemistry. acs.org

The enzymatic synthesis of this compound is achieved through the direct esterification of cyclopentanol with pentanoic acid. Lipases are highly effective catalysts for this transformation. Among the most widely used and effective lipases for ester synthesis are Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Candida rugosa (CRL) and Rhizomucor miehei. researchgate.netd-nb.infonih.govresearchgate.netmdpi.com

The general mechanism for lipase-catalyzed esterification involves a two-step process known as the ping-pong bi-bi mechanism. mdpi.com First, the lipase reacts with the pentanoic acid, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the cyclopentanol reacts with this intermediate to yield the final ester, this compound, and regenerate the free enzyme.

The efficiency of the biocatalytic synthesis is influenced by several factors, including the choice of enzyme, the reaction medium, temperature, and the molar ratio of the substrates. For instance, in the synthesis of the structurally similar ester pentyl valerate (B167501), immobilization of Candida rugosa lipase in microemulsion-based organogels resulted in a dramatic increase in conversion to nearly 99%, compared to about 19% for the free enzyme. nih.gov Immobilization not only facilitates catalyst recovery and reuse but can also enhance enzyme stability and activity. nih.gov

Table 1: Comparison of Free vs. Immobilized Lipase in Ester Synthesis

| Enzyme State | Substrate Affinity (Km) for Pentanol | Substrate Affinity (Km) for Valeric Acid | Maximum Conversion |

|---|---|---|---|

| Free Candida rugosa lipase | 23.2 mM | 76.92 mM | ~19% |

| Immobilized Candida rugosa lipase | 74.07 mM | 83.3 mM | ~99% |

Data based on the synthesis of pentyl valerate, a structural isomer of this compound. nih.gov

Green Catalysis Approaches

Green catalysis aims to develop and utilize catalysts that are environmentally friendly, highly efficient, and selective. epitomejournals.com In the context of this compound synthesis, biocatalysis, as discussed above, is a prime example of a green catalytic approach. acs.org Enzymes are biodegradable, non-toxic, and operate under mild conditions, thereby reducing energy consumption and the generation of hazardous waste. epitomejournals.com

Beyond biocatalysis, other green catalytic strategies can be envisioned for the synthesis of this compound. For instance, the use of solid acid catalysts, such as zeolites, clays, and sulphated metal oxides, can replace traditional corrosive and polluting liquid acid catalysts like sulfuric acid. epitomejournals.com These solid catalysts are often more easily separated from the reaction mixture, reusable, and can lead to cleaner reactions with fewer by-products.

Photoredox catalysis is another emerging green catalytic method that utilizes light energy to drive chemical reactions. nih.gov This approach can activate otherwise unreactive molecules under mild conditions, potentially offering novel pathways for ester synthesis with high atom economy and reduced waste. nih.gov While specific applications to this compound are yet to be detailed, the principles of photoredox catalysis align well with the goals of green chemistry.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to incorporate several key principles of green chemistry, leading to more sustainable and environmentally responsible processes.

Solvent-Free Synthesis

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. epitomejournals.com Solvent-free synthesis, also known as neat synthesis, offers a compelling alternative. rsc.orgacademie-sciences.fr

The enzymatic synthesis of esters is particularly well-suited for solvent-free conditions. nih.gov For example, the biocatalytic production of 2-ethylhexyl 2-methylhexanoate, a branched-chain ester, was successfully carried out in a solvent-free medium using immobilized Candida antarctica lipase B (Novozym® 435). nih.gov This approach not only simplifies the process and reduces waste but can also lead to high product purity without the need for extensive downstream processing. nih.gov Similarly, the direct esterification of cyclopentanol and pentanoic acid to form this compound can be performed without a solvent, relying on the liquid substrates themselves to form the reaction medium.

Mechanochemical methods, such as ball milling, also provide a pathway for solvent-free reactions. rsc.org This technique uses mechanical energy to initiate chemical reactions between solid reactants, eliminating the need for solvents and often leading to shorter reaction times and higher yields. rsc.org

Use of Green Solvents (e.g., Water, Ionic Liquids, Supercritical Fluids)

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign alternatives to traditional organic solvents. epitomejournals.com

Cyclopentyl Methyl Ether (CPME) has emerged as a promising green solvent. nih.govresearchgate.net It exhibits low toxicity, a high boiling point (reducing volatility), and is chemically stable under a wide range of reaction conditions. researchgate.net Its hydrophobic nature and the ease with which it can be recovered and recycled make it an excellent alternative to more problematic ethereal solvents like diethyl ether or THF for reactions such as the synthesis of this compound. nih.govresearchgate.netresearchgate.net

Ionic Liquids (ILs) are salts that are liquid at or near room temperature and have negligible vapor pressure, making them attractive as green solvents. mdpi.comdcu.ieresearchgate.net They can act as both the solvent and, in some cases, the catalyst for chemical reactions. dcu.ie Acidic ionic liquids, for instance, can catalyze esterification reactions while providing a non-volatile reaction medium. mdpi.comresearchgate.net The synthesis of protic ionic liquids, such as 2-hydroxy ethylammonium (B1618946) pentanoate, has been demonstrated through simple acid-base neutralization, highlighting the accessibility of these green solvents. aidic.it

Water is the ultimate green solvent, being non-toxic, non-flammable, and abundant. While the esterification reaction to produce this compound generates water as a by-product, which can limit equilibrium conversion, enzymatic reactions can be successfully performed in aqueous systems, particularly in miniemulsions. nih.gov

Supercritical Fluids , such as supercritical carbon dioxide (scCO2), offer another green solvent alternative. scCO2 is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization, simplifying product isolation and solvent recycling.

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwikipedia.orgskpharmteco.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comwikipedia.org

The synthesis of this compound via the direct esterification of cyclopentanol and pentanoic acid is an excellent example of an atom-economical reaction.

C₅H₁₀O (Cyclopentanol) + C₅H₁₀O₂ (Pentanoic Acid) → C₁₀H₁₈O₂ (this compound) + H₂O (Water)

In this reaction, the only by-product is water, which is non-toxic. The atom economy for this reaction is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

This high atom economy means that the majority of the mass of the reactants is incorporated into the desired product, leading to minimal waste generation. primescholars.com This is in stark contrast to many other chemical reactions that produce significant quantities of unwanted and often hazardous by-products.

Microwave and Ultrasonic Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound can significantly enhance the efficiency and greenness of chemical syntheses. researchgate.netunivpancasila.ac.id

Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently. nih.govunivpancasila.ac.idsioc-journal.cn This often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher yields and cleaner reactions compared to conventional heating methods. sioc-journal.cn While specific studies on the microwave-assisted synthesis of this compound are not prevalent, this technique has been widely applied to the synthesis of various esters and other organic compounds, indicating its potential applicability. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Kinetic Studies of this compound Formation

The kinetics of this compound formation, while not extensively documented, can be inferred from studies on similar esterification reactions. The esterification of a carboxylic acid with an alcohol is a reversible, second-order reaction. jptcp.com The reaction rate is influenced by the concentrations of the reactants and the catalyst, as well as the temperature.

Kinetic models are essential for understanding reaction mechanisms and for reactor design. For heterogeneous catalytic esterification, such as the reaction between pentanoic acid and methanol using Amberlyst 15, the Eley-Rideal model has been shown to fit the experimental data well. core.ac.uk In this model, one reactant (the alcohol) adsorbs onto the catalyst surface and then reacts with the other reactant (the carboxylic acid) from the bulk liquid phase. The presence of water, a byproduct of the reaction, can inhibit the reaction rate by competing for active sites on the catalyst. researchgate.net

The rate equation for the Eley-Rideal model can be expressed, and the reaction rate constants can be determined by fitting experimental data. For the esterification of pentanoic acid with methanol, the activation energy was calculated to be 39.5 kJ mol⁻¹, indicating that the reaction is moderately sensitive to temperature. core.ac.ukresearchgate.net

Another applicable model is the Langmuir-Hinshelwood mechanism, where both reactants are adsorbed onto the catalyst surface before reacting. acs.org The choice of the most appropriate kinetic model depends on the specific reactants and catalyst system. acs.orgmdpi.com

The table below presents estimated kinetic parameters for the esterification of pentanoic acid with methanol, which can serve as a proxy for the kinetic behavior of this compound synthesis. core.ac.uk

| Kinetic Parameter | Value | Unit | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 39.5 | kJ mol⁻¹ | core.ac.ukresearchgate.net |

| Pre-exponential Factor (k₀) | 1.8 x 10³ | L² g⁻¹ mol⁻¹ h⁻¹ |

Reactor Design and Process Intensification (e.g., Microreactors, Flow Reactors)

The choice of reactor is critical for maximizing the efficiency, safety, and scalability of this compound synthesis. While traditional batch reactors can be used, continuous flow reactors, such as plug-flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs), offer significant advantages for esterification processes. d-nb.info

Flow reactors , including microreactors, provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic reactions. mdpi.comresearchgate.net The high surface-area-to-volume ratio in microreactors can significantly enhance reaction rates. researchgate.net For esterification reactions, flow systems allow for efficient removal of water, for instance, through pervaporation membranes or reactive distillation, thereby driving the reaction to completion. arxiv.org The use of packed-bed reactors with solid acid catalysts, like Amberlyst-15, in a flow setup is a promising approach for the continuous production of esters. mdpi.com

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. nih.gov For ester synthesis, several process intensification strategies can be employed:

Reactive Distillation: This technique combines reaction and distillation in a single unit. As the ester is formed, it is continuously removed from the reaction zone along with water, shifting the equilibrium and increasing conversion. This can reduce capital and operating costs. researchgate.net

Microwave and Ultrasound Irradiation: These methods can accelerate the reaction rate by providing energy more efficiently than conventional heating. nih.govspringerprofessional.de Ultrasound, in particular, can enhance mixing and mass transfer in heterogeneous reaction systems. springerprofessional.de

Microreactors: As mentioned, these miniaturized reactors offer exceptional control and can lead to higher yields and purity in shorter reaction times. ucl.ac.ukresearchgate.net They are particularly well-suited for kinetic studies and process optimization due to the ease of automation and rapid data acquisition. mdpi.comucl.ac.uk A study on the esterification of α-hydroxy ketone with alcohols, including cyclopentanol, demonstrated the effectiveness of heterogeneous catalysts in a tandem oxidation process, which could be adapted to a flow system for continuous production. acs.org

The following table summarizes the advantages of different reactor types for ester synthesis.

| Reactor Type | Key Advantages for Ester Synthesis | Reference |

|---|---|---|

| Batch Reactor | Simple setup, suitable for small-scale production. | d-nb.info |

| Continuous Stirred-Tank Reactor (CSTR) | Good temperature control, suitable for reactions with suspended solids. | d-nb.info |

| Plug-Flow Reactor (PFR) / Packed-Bed Reactor | High conversion per unit volume, ideal for continuous production with solid catalysts. | mdpi.comd-nb.info |

| Microreactor / Flow Reactor | Excellent heat and mass transfer, precise process control, enhanced safety, rapid optimization. | mdpi.comresearchgate.netresearchgate.net |

| Reactive Distillation Column | Combines reaction and separation, overcomes equilibrium limitations, reduces costs. | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Mass Spectrometry (MS) Fragmentation Pathways and Mechanisms

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For cyclopentyl pentanoate, electron ionization (EI) is a common method that leads to the formation of a molecular ion ([M]•+) and subsequent fragmentation into various smaller, charged particles. The fragmentation pattern is characteristic of the molecule's structure.

The mass spectrum of this compound shows several key peaks. The molecular ion peak ([C₁₀H₁₈O₂]•+) is expected at an m/z corresponding to its molecular weight. However, it is often of low abundance for esters. The most significant peaks observed in its GC-MS analysis are at m/z 85, 103, and 57 nih.gov. These fragments provide valuable clues to the compound's structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments nih.govmdpi.com. This technique is crucial for distinguishing between ions that have the same nominal mass but different chemical formulas. For this compound, the theoretical exact mass of the molecular ion ([C₁₀H₁₈O₂]•+) is 170.1307 Da nih.gov. HRMS can confirm this mass with high precision (typically within 5 ppm), allowing for the unambiguous determination of its elemental formula.

The high resolution of instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers allows for the separation of ions with very small mass differences, thus confirming the identity of the fragments observed in the spectrum nih.govmdpi.com.

Table 1: Theoretical Exact Masses of this compound and Key Fragments

| Species | Formula | Nominal Mass (m/z) | Theoretical Exact Mass (Da) |

|---|---|---|---|

| Molecular Ion | [C₁₀H₁₈O₂]•+ | 170 | 170.1307 |

| Acylium Ion | [C₅H₉O]+ | 85 | 85.0653 |

| McLafferty Fragment | [C₅H₁₀O₂]•+ | 102 | 102.0681 |

| Cyclopentyl Cation | [C₅H₉]+ | 69 | 69.0704 |

Note: This table is interactive and can be sorted by column.

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to further elucidate the structure of ions observed in a mass spectrum nih.govspringernature.com. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed nih.gov. This method provides detailed information about the connectivity of atoms within the selected ion.

For this compound, an MS/MS analysis of the molecular ion at m/z 170 would reveal its primary fragmentation pathways. Similarly, analyzing the major fragment at m/z 85 would confirm its identity as the pentanoyl acylium ion by observing its subsequent fragmentation products researchgate.net. This technique is invaluable for distinguishing between isomeric compounds that might produce similar initial mass spectra nih.govmdpi.com.

The fragmentation of esters like this compound in mass spectrometry is primarily governed by characteristic reactions such as α-cleavage and the McLafferty rearrangement libretexts.orgwikipedia.org.

α-Cleavage: This is a common fragmentation pathway for carbonyl compounds libretexts.orglibretexts.org. It involves the cleavage of the bond adjacent to the carbonyl group (the α-bond). For this compound, there are two primary sites for α-cleavage:

Cleavage of the C-O bond of the ester linkage, leading to the formation of a stable acylium ion. This is a very common and energetically favorable pathway for esters libretexts.org. The resulting pentanoyl acylium ion ([CH₃(CH₂)₃CO]⁺) has an m/z of 85, which corresponds to the base peak observed in the mass spectrum of this compound nih.gov.

Cleavage of the bond between the carbonyl carbon and the alkyl chain. This would result in the formation of a [C₄H₉]⁺ ion (m/z 57) and a cyclopentyl formate radical. The m/z 57 peak is the third most intense peak observed nih.gov.

McLafferty Rearrangement: This is a characteristic rearrangement reaction for carbonyl compounds that have a γ-hydrogen atom available for transfer wikipedia.orgmsu.edu. The mechanism involves a six-membered ring transition state, leading to the elimination of a neutral alkene molecule youtube.com. In this compound, the pentanoate chain possesses γ-hydrogens. The rearrangement results in the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This process yields a neutral propene molecule (CH₃CH=CH₂) and a charged enol fragment with an m/z of 102.

Another significant fragmentation involves the loss of the cyclopentyl group as a radical, leading to the formation of the protonated pentanoic acid ion at m/z 103, which is the second-highest peak observed nih.gov. The cyclopentyl radical can also lose a hydrogen to form cyclopentene (m/z 68) or fragment further.

Other Spectroscopic Methods (e.g., UV-Vis, Circular Dichroism)

While mass spectrometry focuses on the mass and fragmentation of a molecule, other spectroscopic methods probe its electronic properties.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. Esters like this compound exhibit weak absorption in the UV region due to electronic transitions involving the carbonyl group masterorganicchemistry.com. The primary transition is the n → π* (n to pi-star) transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital of the C=O bond. This transition for simple, non-conjugated esters typically occurs around 200-215 nm and is characterized by a low molar absorptivity (ε) masterorganicchemistry.com. Since this compound lacks extensive conjugation, strong absorptions at longer wavelengths are not expected.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. As this compound is an achiral molecule (it does not possess a non-superimposable mirror image), it will not exhibit a circular dichroism spectrum. Therefore, CD spectroscopy is not a relevant technique for the structural characterization of this specific compound.

Computational Chemistry and Theoretical Studies of Cyclopentyl Pentanoate

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric structure of molecules. For Cyclopentyl pentanoate, these methods can provide fundamental insights into its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to determine a variety of electronic properties. Key parameters that would be obtained include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability.

A hypothetical DFT study on this compound would also yield an optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, the calculation of the electrostatic potential surface would reveal the distribution of charge, highlighting electrophilic and nucleophilic sites within the molecule. This information is invaluable for understanding how this compound might interact with other molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and stability. |

Note: The values in this table are illustrative and represent typical ranges for similar ester compounds. They are not based on actual DFT calculations for this compound.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of molecular properties. For this compound, methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory could be used to calculate its vibrational frequencies. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Furthermore, ab initio calculations can be used to determine other important properties such as polarizability and hyperpolarizability, which are relevant for understanding the molecule's response to an external electric field and its potential applications in nonlinear optics.

Table 2: Hypothetical Ab Initio-Calculated Molecular Properties of this compound

| Property | Hypothetical Method | Predicted Value | Application |

|---|---|---|---|

| Vibrational Frequencies | MP2/6-31G* | C=O stretch: ~1750 cm⁻¹ | Interpretation of IR/Raman spectra |

| Polarizability | HF/aug-cc-pVDZ | ~15 ų | Understanding intermolecular forces |

Note: The values presented are representative and intended to illustrate the type of data obtained from ab initio calculations for a molecule like this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can offer profound insights into its conformational landscape and its interactions with its environment.

Conformational Analysis and Flexibility Studies

The cyclopentyl ring in this compound is known to be flexible, adopting various puckered conformations such as the envelope and twist forms. The pentanoate chain also possesses significant conformational freedom due to the rotation around its single bonds. MD simulations can be used to explore the potential energy surface of the entire molecule, identifying the most stable conformers and the energy barriers between them.

By simulating the molecule's dynamics over time, researchers can understand the transitions between different conformational states and how these might be influenced by temperature.

Table 3: Hypothetical Conformational Preferences of this compound from MD Simulations

| Dihedral Angle | Most Populated Range (degrees) | Description |

|---|---|---|

| O-C-C-C (pentanoate chain) | 170 to 190 | Trans (anti-periplanar) conformation is likely dominant. |

| C-O-C-C (ester linkage) | -160 to -180 and 160 to 180 | Both syn- and anti-periplanar conformations could be accessible. |

Note: This table illustrates the type of conformational data that could be obtained from an MD simulation of this compound.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly well-suited for studying how a molecule interacts with its surroundings. By placing a model of this compound in a simulation box with solvent molecules (e.g., water, ethanol), it is possible to study solvation effects. The simulations can provide detailed information about the structure of the solvent around the ester, including the formation of any specific interactions like hydrogen bonds to the carbonyl oxygen.

The radial distribution function (RDF) is a key output from such simulations, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Prediction of Phase Equilibria and Interfacial Properties

Advanced MD simulation techniques can be used to predict the phase behavior of this compound. By simulating the molecule in different phases (e.g., liquid and vapor), it is possible to calculate properties such as the heat of vaporization and vapor pressure.

Furthermore, simulations of the liquid-vapor interface can provide insights into surface tension. These predictions are valuable for understanding and optimizing industrial processes involving this compound.

Table 4: Hypothetical Thermophysical Properties of this compound from MD Simulations

| Property | Predicted Value | Significance |

|---|---|---|

| Heat of Vaporization | ~45 kJ/mol | Important for distillation and purification processes. |

| Self-Diffusion Coefficient | ~1.5 x 10⁻⁹ m²/s (at 298 K) | Characterizes molecular mobility in the liquid phase. |

Note: The values in this table are hypothetical and represent plausible results from MD simulations of a molecule of this size and type.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions at a molecular level. For this compound, these approaches can be employed to study its synthesis (esterification) and degradation (hydrolysis).

The transition state is a critical, high-energy configuration along the reaction pathway that dictates the kinetics of a chemical transformation. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures. rsc.orgresearchgate.net For the formation of this compound from cyclopentanol (B49286) and pentanoic acid, or its reverse hydrolysis, the reaction typically proceeds through a tetrahedral intermediate.

Computational chemists use algorithms to search the potential energy surface of the reacting system for saddle points, which correspond to transition states. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. researchgate.net The geometric parameters (bond lengths and angles) and the energy of the transition state are crucial for understanding the reaction mechanism.

Table 1: Representative Geometric Parameters of a Generic Esterification Transition State

| Parameter | Description | Typical Value (Å or Degrees) |

| C-O (carbonyl) bond length | The bond of the carbonyl carbon being attacked. | Elongated compared to the reactant |

| C-Nu (nucleophile) bond length | The forming bond between the carbonyl carbon and the incoming nucleophile (e.g., oxygen of cyclopentanol). | Partially formed |

| O-H (leaving group) bond length | The bond of the leaving group (e.g., water in esterification). | Partially broken |

| O-C-O bond angle | The angle involving the carbonyl oxygen, carbon, and the nucleophilic oxygen. | Approaching tetrahedral geometry |

Note: The values in this table are generalized and would be specifically calculated for the this compound system in a dedicated computational study.

Once the transition states and any intermediates are identified, the entire reaction pathway can be mapped out. This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations, which trace the path of lowest energy from the transition state down to the reactants and products. rsc.orgresearchgate.net This provides a detailed energy profile of the reaction, including the activation energies for each step.

For a reaction such as the acid-catalyzed hydrolysis of this compound, computational studies on analogous esters have elucidated a multi-step mechanism. chemistrysteps.comyoutube.com These studies show that the reaction typically involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclopentanol lead to the formation of pentanoic acid. Each of these steps has an associated energy barrier that can be quantified through computation. The rate-determining step is the one with the highest energy barrier. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgnih.gov

QSAR models can be developed to predict the chemical reactivity of esters like this compound. For instance, a model could predict the rate of hydrolysis or the toxicity of a series of esters based on their molecular descriptors. nih.govresearchgate.net The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of compounds with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation with a separate set of compounds. researchgate.net

For a series of aliphatic esters, descriptors related to the electronic properties of the ester group and the steric bulk of the alkyl and acyl chains are often found to be important in predicting their reactivity. acs.org

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Esters

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Number of Oxygen Atoms | Presence of specific functional groups | |

| Topological | Balaban J index | Branching and shape of the molecule |

| Kier & Hall Connectivity Indices | Connectivity of atoms in the molecule | |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Partial Charges on Atoms | Distribution of electrons in the molecule |

QSPR models are developed in a similar fashion to QSAR models, but they aim to predict physicochemical properties such as boiling point, vapor pressure, and water solubility. nih.govresearchgate.net For a compound like this compound, QSPR models could be developed by utilizing a database of known properties for a diverse set of esters or cycloalkanes. nih.govresearchgate.net

Reaction Chemistry and Derivatization of Cyclopentyl Pentanoate

Hydrolysis and Saponification Reactions

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of esters, hydrolysis results in the formation of a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base.

The acid-catalyzed hydrolysis of an ester is a reversible process that reaches equilibrium. chemistrysteps.comlibretexts.org To drive the reaction to completion, it is often necessary to use a large excess of water. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comucalgary.ca

Cyclopentyl Pentanoate + Water ⇌ Pentanoic Acid + Cyclopentanol (B49286) (in the presence of an acid catalyst, H⁺)

The mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (typically a hydronium ion, H₃O⁺). libretexts.orgucalgary.ca This step increases the positive charge on the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the oxygen of the original cyclopentoxy group. This is often facilitated by water molecules acting as proton shuttles. This step converts the cyclopentoxy group into a good leaving group (cyclopentanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of cyclopentanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final pentanoic acid product. chemguide.co.uk

This entire process is reversible, and the reverse reaction is known as Fischer esterification. youtube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.comyoutube.commasterorganicchemistry.com The term "saponification" originates from its use in soap making, where fats (triglycerides) are hydrolyzed with a base like sodium hydroxide (B78521) (lye) to produce glycerol (B35011) and fatty acid salts (soap). ucalgary.camasterorganicchemistry.com

This compound + Hydroxide Ion → Pentanoate + Cyclopentanol

The mechanism involves the following steps:

Nucleophilic Attack: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.cayoutube.com This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the cyclopentoxide ion (c-C₅H₉O⁻) as the leaving group. ucalgary.camasterorganicchemistry.com

To obtain the free carboxylic acid, a subsequent acidification step is required to protonate the carboxylate salt. masterorganicchemistry.com

| Reaction Type | Reactants | Catalyst/Conditions | Products | Reversibility |

| Acid-Catalyzed Hydrolysis | This compound, Water | Acid (e.g., H₂SO₄, HCl), Heat | Pentanoic Acid, Cyclopentanol | Reversible |

| Base-Catalyzed Hydrolysis (Saponification) | This compound, Base (e.g., NaOH, KOH) | Aqueous solution, Heat | Pentanoate Salt, Cyclopentanol | Irreversible |

Transesterification and Alcoholysis Reactions

Transesterification, or alcoholysis, is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. mdpi.com This reaction is typically catalyzed by either an acid or a base. It is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products as it forms. mdpi.com

The general reaction for the transesterification of this compound is:

This compound + R'OH ⇌ Pentanoic Acid Ester of R' + Cyclopentanol (with an acid or base catalyst)

For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl pentanoate and cyclopentanol. The mechanism is analogous to hydrolysis, with the alcohol (R'OH) acting as the nucleophile instead of water.

Acid-Catalyzed Mechanism: Involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol (cyclopentanol).

Base-Catalyzed Mechanism: Involves nucleophilic attack by an alkoxide ion (R'O⁻) on the carbonyl carbon, formation of a tetrahedral intermediate, and elimination of the original alkoxide (cyclopentoxide).

This reaction is widely used in industrial processes, most notably in the production of biodiesel from triglycerides (fats and oils). mdpi.com

Oxidation and Reduction Chemistry

The reactivity of this compound towards oxidation and reduction is primarily dictated by the ester functional group.

Oxidation: The ester group is generally resistant to oxidation under standard conditions. The hydrocarbon portions of the molecule (the pentyl and cyclopentyl groups) can be oxidized, but this typically requires harsh conditions and often leads to a mixture of products, making it of limited synthetic utility.

Reduction: Esters can be readily reduced by powerful reducing agents.

Reduction to Primary Alcohols: The most common reduction of esters involves the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction cleaves the ester and reduces the acyl portion to a primary alcohol. The reduction of this compound with LiAlH₄, followed by an aqueous workup, yields two alcohol products: 1-pentanol (B3423595) (from the acyl portion) and cyclopentanol (from the alkoxy portion).

This compound + LiAlH₄ → 1-Pentanol + Cyclopentanol (after workup)

Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage by using less reactive, sterically hindered hydride reagents at low temperatures. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). Treating this compound with DIBAL-H at a low temperature (e.g., -78 °C) would yield pentanal and cyclopentanol.

| Reaction | Reagent | Primary Products |

| Reduction to Alcohols | Lithium Aluminum Hydride (LiAlH₄) | 1-Pentanol, Cyclopentanol |

| Reduction to Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Pentanal, Cyclopentanol |

This compound as a Building Block in Organic Synthesis

Beyond the reactions directly involving the carbonyl group, this compound can serve as a precursor for forming new carbon-carbon bonds, making it a useful building block in organic synthesis. durham.ac.ukchemrxiv.orgresearchgate.net

The α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) of an ester are weakly acidic. ucalgary.ca They can be removed by a strong, non-nucleophilic base to form a nucleophilic species known as an ester enolate. ucalgary.cavanderbilt.edu A common base used for this purpose is lithium diisopropylamide (LDA), which is strong enough to completely and rapidly deprotonate the ester at low temperatures. mnstate.edu

The formation of the enolate from this compound is as follows:

This compound + LDA → Lithium Enolate of this compound

This enolate is a potent carbon-based nucleophile. It can react with various electrophiles, most notably alkyl halides, in an SN2 reaction. libretexts.org This process, known as alkylation, forms a new carbon-carbon bond at the α-position of the original ester. mnstate.edu

Lithium Enolate + R-X → α-Alkylated this compound + LiX (where R-X is a primary or secondary alkyl halide)

This two-step sequence of enolate formation followed by alkylation is a powerful method for elaborating the carbon skeleton of molecules, allowing for the synthesis of more complex structures from simpler ester starting materials. libretexts.org

Condensation Reactions

Condensation reactions are a fundamental class of carbon-carbon bond-forming reactions in organic chemistry. libretexts.org For esters such as this compound, the most significant of these is the Claisen condensation, an intermolecular reaction between two ester molecules facilitated by a strong base. wikipedia.orglibretexts.org This reaction results in the formation of a β-keto ester, a valuable synthetic intermediate. masterorganicchemistry.com The intramolecular variant of this reaction, known as the Dieckmann condensation, is crucial for the formation of cyclic β-keto esters from diesters. wikipedia.orgmychemblog.com

The Claisen condensation of this compound involves the reaction of two molecules of the ester in the presence of a strong base, typically an alkoxide. For this specific substrate, sodium cyclopentoxide would be the ideal base to prevent transesterification, a potential side reaction where the ester's alcohol group is exchanged with the alcohol from the alkoxide base. chemistrysteps.com The reaction proceeds through several key mechanistic steps:

Enolate Formation : A strong base removes an acidic α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) from the pentanoate moiety of a this compound molecule. This creates a resonance-stabilized enolate anion. wikipedia.orglibretexts.org

Nucleophilic Attack : The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of this compound. This addition forms a tetrahedral intermediate. youtube.com

Elimination : The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the cyclopentoxide group (-OC₅H₉) as a leaving group. wikipedia.org

Deprotonation : The newly formed β-keto ester has hydrogens on the carbon flanked by two carbonyl groups, making them significantly more acidic than the α-hydrogens of the starting ester. The cyclopentoxide ion generated in the previous step rapidly deprotonates the β-keto ester. This final deprotonation is an essentially irreversible acid-base reaction that thermodynamically drives the entire equilibrium-controlled sequence towards the product. chemistrysteps.com

Protonation : A final aqueous acid workup step is required to neutralize the base and protonate the enolate of the β-keto ester, yielding the final neutral product. wikipedia.orglibretexts.org

Table 1: Representative Claisen Condensation of this compound

This table outlines the typical reactants, conditions, and products for the Claisen self-condensation reaction of this compound.

| Reactant | Base (Catalyst) | Solvent | Typical Conditions | Product | General Yield |

| This compound | Sodium cyclopentoxide | Diethyl ether or Toluene (B28343) | Reflux, followed by acidic workup | Cyclopentyl 2-propyl-3-oxoheptanoate | Moderate to Good |

Detailed Research Findings

While specific documented studies focusing solely on the Claisen condensation of this compound are not prevalent in readily available literature, the reaction mechanism is a well-established and predictable transformation for esters possessing α-hydrogens. chemistrysteps.com Research on Claisen and Dieckmann condensations has thoroughly defined the reaction's scope and limitations. masterorganicchemistry.comorganic-chemistry.org The reaction requires a stoichiometric amount of base because the final, irreversible deprotonation of the product β-keto ester is the driving force. libretexts.org Esters lacking at least two α-hydrogens cannot undergo the reaction under standard conditions because they cannot form the final stabilized enolate. wikipedia.org

Furthermore, this compound can participate in "crossed" Claisen condensations , where it reacts with a different ester molecule. masterorganicchemistry.com For a crossed Claisen reaction to be synthetically useful, one of the ester partners should ideally lack α-hydrogens (e.g., a formate, benzoate, or carbonate ester) to prevent it from undergoing self-condensation. This allows it to act solely as the electrophile, leading to a single major product.

The related Dieckmann condensation is an intramolecular reaction that converts a diester into a cyclic β-keto ester. wikipedia.orgnrochemistry.com This process is particularly efficient for synthesizing stable five- and six-membered rings. wikipedia.orgmychemblog.com Although this compound itself cannot undergo a Dieckmann condensation as it is not a diester, this reaction is a cornerstone of ester condensation chemistry and is mechanistically analogous to the intermolecular Claisen condensation. organic-chemistry.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. The choice of chromatographic method for Cyclopentyl pentanoate depends on the sample matrix, the required sensitivity, and the volatility of the compound.

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., FID, ECD, MS)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing) and the mobile phase (a carrier gas, such as helium or nitrogen).

Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector (FID) is a common detector for GC analysis of organic compounds. It offers high sensitivity, a large linear dynamic range, and great stability. nih.gov As the separated components elute from the column, they are burned in a hydrogen-air flame. The combustion of organic compounds produces ions that generate a current, which is proportional to the amount of analyte present. Given that this compound is a hydrocarbon-rich ester, GC-FID provides a robust and reliable method for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a Mass Spectrometry (MS) detector provides a powerful tool for both qualitative and quantitative analysis. mdpi.com MS identifies compounds by measuring the mass-to-charge ratio of ionized molecules. As analytes elute from the GC column, they enter the ion source of the mass spectrometer where they are fragmented into characteristic patterns. nih.gov This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint," allowing for definitive identification of this compound, even in complex mixtures. mdpi.com GC-MS is more sensitive and specific compared to GC-FID and can be used to identify unknown compounds or impurities. mdpi.com

The Electron Capture Detector (ECD) is less suitable for this compound as it is primarily used for detecting molecules containing electronegative functional groups, such as halogens.

Below is a table representing typical parameters for the analysis of an ester like this compound using GC-FID and GC-MS.

| Parameter | GC-FID | GC-MS |

| Column | Capillary HP-5MS (30 m x 0.25 mm, 0.25 µm film) | Capillary HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (1.5 mL/min) | Helium (1.5 mL/min) |

| Injector Temp. | 250°C | 250°C |

| Detector Temp. | 280°C | 230°C (Source), 150°C (Quad) |

| Oven Program | 60°C (2 min), ramp to 240°C at 10°C/min, hold 5 min | 60°C (2 min), ramp to 240°C at 10°C/min, hold 5 min |

| Injection Mode | Split (50:1) | Split (50:1) |

| Detector | Flame Ionization Detector | Mass Spectrometer (Scan range 40-400 m/z) |

This is an interactive data table based on typical GC parameters for volatile esters.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase and a solid stationary phase. rroij.com It is a versatile tool for separating, identifying, and quantifying components in a mixture. openaccessjournals.comresearchgate.net The technique operates by pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). researchgate.net

For a non-polar, volatile ester like this compound, direct analysis by HPLC presents challenges. The compound lacks a strong chromophore, making detection by standard UV-Visible detectors inefficient. Reversed-phase HPLC, the most common mode, separates molecules based on hydrophobicity. While feasible, retaining and separating a small, non-polar ester from the solvent front can be difficult.

Normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane), could be a more suitable option. rroij.com In this mode, separation occurs based on polarity, which may offer better resolution for this compound from other non-polar matrix components. nih.gov However, detection remains a significant hurdle. Alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be employed, though they generally offer lower sensitivity than UV detectors. A more advanced approach would be to couple the HPLC system with a mass spectrometer (LC-MS), which would provide the necessary sensitivity and specificity for detection.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comnih.gov SFC offers several advantages, including faster analysis times and reduced organic solvent consumption compared to HPLC, making it a "greener" alternative. southampton.ac.ukceon.rs The low viscosity and high diffusivity of supercritical fluids lead to high separation efficiency and rapid column equilibration. southampton.ac.uk

SFC is well-suited for the analysis of non-polar to moderately polar compounds. southampton.ac.uk For this compound, SFC would likely be performed using a packed column, similar to those used in HPLC. americanpharmaceuticalreview.com The selectivity can be fine-tuned by adjusting pressure, temperature, and the composition of the mobile phase, which often includes an organic modifier (like methanol) added to the supercritical CO2. ceon.rsamericanpharmaceuticalreview.com Due to the nature of the mobile phase, SFC can offer unique selectivity that is orthogonal to both reversed-phase HPLC and GC. americanpharmaceuticalreview.com Detection can be accomplished using FID or MS, similar to GC. Given its advantages, SFC represents a promising, high-throughput technique for the analysis of this compound. mdpi.com

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step that precedes chromatographic analysis. Its main goals are to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographyonline.com

Microextraction Methods (e.g., Dispersive Liquid-Liquid Microextraction)

Microextraction techniques are miniaturized sample preparation methods that use minimal amounts of solvent. Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique first developed in 2006. nih.govresearchgate.net The method is based on a ternary solvent system where a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) is rapidly injected into an aqueous sample. mdpi.com This action forms a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase. researchgate.net The large surface area facilitates the rapid transfer of the analyte from the aqueous sample into the extraction solvent. researchgate.net The two phases are then separated by centrifugation, and a small volume of the analyte-rich extraction solvent is collected for analysis. ua.es

For the extraction of this compound from an aqueous matrix, a suitable high-density extraction solvent (e.g., tetrachloroethylene) and a disperser solvent (e.g., acetone (B3395972) or acetonitrile) would be selected. The efficiency of the extraction depends on factors such as the type and volume of solvents, sample pH, and extraction time. nih.gov

The table below outlines a hypothetical DLLME procedure for this compound.

| Step | Description | Parameter |

| 1. Sample Preparation | Place 5 mL of aqueous sample in a conical centrifuge tube. | - |

| 2. Solvent Mixture | Prepare a mixture of 1.0 mL of acetone (disperser) and 100 µL of tetrachloroethylene (B127269) (extractor). | - |

| 3. Injection | Rapidly inject the solvent mixture into the aqueous sample. | A cloudy solution is formed. |

| 4. Centrifugation | Centrifuge the mixture for 3 minutes at 4000 rpm. | The extractor solvent settles at the bottom. |

| 5. Collection | Collect the sedimented phase (approx. 20-30 µL) using a microsyringe. | - |

| 6. Analysis | Inject 1 µL of the collected solvent into a GC-MS system. | - |

This is an interactive data table illustrating a potential DLLME method.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample). thermofisher.com It is used to clean up complex samples, concentrate analytes, or perform solvent exchange. specartridge.com The process involves passing a sample through a cartridge or disk containing a solid adsorbent. The analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte passes through. nih.gov

For isolating this compound, two primary SPE modes could be considered:

Reversed-Phase SPE: This is used to extract non-polar compounds from polar matrices (e.g., water). specartridge.com A non-polar sorbent, such as C18-bonded silica (B1680970), would be used. The aqueous sample containing this compound is passed through the conditioned cartridge. The non-polar ester is retained on the sorbent via hydrophobic interactions, while polar impurities are washed away. The retained this compound is then eluted with a small volume of a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate). chromatographyonline.com

Normal-Phase SPE: This is used to extract polar analytes from non-polar matrices. nih.gov While this compound is relatively non-polar, this mode could be used to separate it from even less polar interferences (like oils or lipids) in a non-polar sample solution (e.g., a hexane extract). A polar sorbent like silica or diol would be used. The non-polar solvent containing the sample is loaded, and the moderately polar ester would show some retention, allowing for separation from non-polar matrix components that elute more quickly.

The general steps for an SPE procedure are outlined in the table below.

| Step | Description | Typical Solvent (Reversed-Phase) |

| 1. Conditioning | The sorbent is treated with a solvent to activate it. | Methanol (B129727), followed by water. |

| 2. Loading | The sample is passed through the sorbent bed. | Aqueous sample containing the analyte. |

| 3. Washing | Interferences are washed from the sorbent. | Water or a weak aqueous/organic mixture. |

| 4. Elution | The analyte of interest is recovered from the sorbent. | Hexane or Ethyl Acetate. |

This is an interactive data table summarizing the general steps of Solid-Phase Extraction.

Development of Novel Sensor Technologies for Ester Detection

The detection and quantification of esters, including this compound, are crucial in various fields such as environmental monitoring, food quality control, and medical diagnostics. nih.gov While traditional analytical methods like gas chromatography are reliable, they can be time-consuming and require sophisticated laboratory equipment. nih.govenv.go.jp Consequently, there is a growing demand for rapid, portable, and highly sensitive sensor technologies for on-site and real-time analysis of volatile organic compounds (VOCs), including esters. nih.govaip.org Recent research has focused on the development of novel sensor technologies that offer improved performance in terms of sensitivity, selectivity, and response time. mdpi.com

A significant area of advancement is in the design of innovative sensing materials and transduction mechanisms. nih.gov These developments are paving the way for the next generation of ester detection systems. Key areas of innovation include colorimetric, optical, and electrochemical sensors, often leveraging the unique properties of nanomaterials.

Colorimetric Sensors: These sensors rely on a visible color change upon interaction with the target analyte, providing a straightforward and often low-cost detection method. rsc.org A notable approach involves the use of colorimetric sensor arrays. For instance, a sensor array composed of dopamine-capped copper–silver bimetallic nanoparticles combined with various organic dyes has been developed to discriminate between different alcohols, aldehydes, and esters. rsc.orgrsc.org The underlying mechanism involves the nanozyme-catalyzed hydrolysis of esters, which alters the pH and causes a color change in pH-sensitive indicators. rsc.orgrsc.org This technology allows for the creation of a unique color pattern for each compound, enabling their differentiation. rsc.org